molecular formula C6H13NO2 B13818057 2-Methoxy-4-methylmorpholine

2-Methoxy-4-methylmorpholine

Cat. No.: B13818057
M. Wt: 131.17 g/mol
InChI Key: PKWJODGDINWEEL-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylmorpholine is a heterocyclic organic compound with the molecular formula C6H13NO2 It belongs to the morpholine family, which is characterized by a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylmorpholine typically involves the reaction of 2-methoxyethanol with 4-methylmorpholine under acidic or basic conditions. One common method includes the use of a strong acid like sulfuric acid to catalyze the reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives.

    Reduction: Reduced derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

2-Methoxy-4-methylmorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylmorpholine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Morpholine: A parent compound with a similar structure but lacking the methoxy and methyl groups.

    4-Methylmorpholine: Similar to 2-Methoxy-4-methylmorpholine but without the methoxy group.

    2-Methoxymorpholine: Lacks the methyl group present in this compound.

Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-methoxy-4-methylmorpholine

InChI

InChI=1S/C6H13NO2/c1-7-3-4-9-6(5-7)8-2/h6H,3-5H2,1-2H3

InChI Key

PKWJODGDINWEEL-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)OC

Origin of Product

United States

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